Technical Guide: 2-(4-Bromophenyl)-5-methylpyrimidine
Technical Guide: 2-(4-Bromophenyl)-5-methylpyrimidine
Executive Summary
2-(4-Bromophenyl)-5-methylpyrimidine (CAS 174720-38-8) is a specialized heterocyclic building block utilized in the synthesis of high-affinity kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1][2] Distinguished by its 2-aryl-5-alkylpyrimidine core, this compound offers a unique balance of lipophilicity and metabolic stability compared to its unsubstituted analogs.
The presence of the bromine atom at the para-position of the phenyl ring serves as a critical "synthetic handle," enabling orthogonal cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the pyrimidine pharmacophore. This guide details its physicochemical profile, robust synthetic pathways, and handling protocols for medicinal chemistry applications.
Chemical Identity & Physicochemical Profile[3][4][5][6]
Core Identifiers
| Property | Specification |
| IUPAC Name | 2-(4-Bromophenyl)-5-methylpyrimidine |
| CAS Number | 174720-38-8 |
| Molecular Formula | C₁₁H₉BrN₂ |
| Molecular Weight | 249.11 g/mol |
| SMILES | CC1=CN=C(N=C1)C2=CC=C(Br)C=C2 |
| Appearance | Off-white to pale yellow solid |
Physicochemical Properties[4]
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Solubility : Low aqueous solubility; highly soluble in DCM, DMSO, and DMF. Moderate solubility in hot ethanol.
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Lipophilicity (cLogP) : ~3.2 (Predicted). The 5-methyl group increases lipophilicity relative to the parent pyrimidine, enhancing membrane permeability in drug candidates.
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Electronic Character : The pyrimidine ring is electron-deficient, but the 5-methyl group provides weak inductive donation (+I), slightly increasing the basicity of the ring nitrogens compared to 5-halo analogs.
Synthetic Architecture
The synthesis of 2-(4-Bromophenyl)-5-methylpyrimidine is most reliably achieved through a condensation-cyclization strategy. This approach is superior to cross-coupling methods (e.g., Suzuki coupling of 2-chloropyrimidine) because it avoids potential scrambling or homocoupling of the bromine handle on the phenyl ring.
Primary Route: Amidine-Vinamidinium Condensation
This route constructs the pyrimidine ring de novo, ensuring high regioselectivity.
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Precursor A : 4-Bromobenzamidine hydrochloride .
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Precursor B : 3-(Dimethylamino)-2-methylacrolein (or a related vinamidinium salt).
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Mechanism : The amidine nitrogen attacks the electrophilic carbonyl/enamine carbon of the acrolein derivative, followed by cyclization and elimination of dimethylamine and water.
Reaction Pathway Visualization (DOT)
Figure 1: De novo synthesis of the pyrimidine core via condensation. This pathway preserves the critical aryl-bromide bond.
Experimental Protocols
Synthesis Protocol (Standardized)
Note: This protocol is adapted for a 10 mmol scale. Scale-up requires re-evaluation of exotherms.
Reagents:
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4-Bromobenzamidine HCl (2.35 g, 10 mmol)
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3-(Dimethylamino)-2-methylacrolein (1.36 g, 12 mmol)
-
Sodium Ethoxide (21% wt in EtOH) or Sodium Methoxide (solid, 1.2 eq)
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Ethanol (anhydrous, 20 mL)
Step-by-Step Methodology:
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Activation : In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Bromobenzamidine HCl in anhydrous ethanol.
-
Neutralization : Add Sodium Ethoxide solution dropwise at room temperature. Stir for 15 minutes to liberate the free amidine base. Observation: The solution may become slightly cloudy due to NaCl precipitation.
-
Addition : Add 3-(Dimethylamino)-2-methylacrolein in one portion.
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Cyclization : Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3] The starting amidine should be consumed.
-
Work-up : Cool the mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
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Extraction : Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL). The product is in the organic layer.[4]
-
Purification : Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Validation Criteria:
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¹H NMR (CDCl₃, 400 MHz) : Look for the diagnostic singlet of the pyrimidine H-4/H-6 protons (typically δ ~8.6 ppm) and the methyl singlet (δ ~2.3 ppm). The para-substituted aromatic system will show two doublets in the aromatic region.
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Mass Spec : [M+H]⁺ = 249.0/251.0 (1:1 isotopic pattern for Br).
Functional Reactivity & Applications
The utility of 2-(4-Bromophenyl)-5-methylpyrimidine lies in its orthogonal reactivity profile.
The C-Br "Handle" (Suzuki/Buchwald)
The bromine atom is positioned for high-yield Palladium-catalyzed cross-coupling.
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Suzuki-Miyaura : Coupling with aryl boronic acids creates biaryl systems common in kinase inhibitors (e.g., Imatinib analogs).
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Buchwald-Hartwig : Amination at this position allows the introduction of solubilizing groups (e.g., piperazines, morpholines).
The 5-Methyl Group
Unlike a simple proton, the 5-methyl group blocks metabolic oxidation at the 5-position, a common clearance pathway for pyrimidines. It also serves as a weak benzylic site; radical bromination (NBS/AIBN) can convert it to a bromomethyl group, allowing further functionalization (e.g., etherification or amination).
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific structural motifs.
Safety & Handling (GHS)
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Signal Word : WARNING
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Hazard Statements :
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Handling : Operate within a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
-
Storage : Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10942928 (Related Analog: 2-Bromo-4-methylpyrimidine). Retrieved from [Link](Note: Used for physicochemical property extrapolation).
-
Bolli, M. H., et al. (2012) .[6][7] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[6][7] Journal of Medicinal Chemistry, 55(17), 7849-7861.[6][7] Retrieved from [Link](Foundational chemistry for 2-arylpyrimidine synthesis).
Sources
- 1. 2,4-Diamino-6-(4-methylphenyl)-1,3,5-triazine (19338-12-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 2,4-Dichloro-6-phenyl-1,3,5-triazine (1700-02-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-(4-Bromophenyl)-5-methylpyrimidine | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. CAS:174720-38-8, 2-(4-Bromophenyl)-5-methylpyrimidine-毕得医药 [bidepharm.com]
- 5. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]


